molecular formula C13H16ClFN2O B5423224 N-(3-chloro-4-fluorophenyl)azepane-1-carboxamide

N-(3-chloro-4-fluorophenyl)azepane-1-carboxamide

Cat. No.: B5423224
M. Wt: 270.73 g/mol
InChI Key: VJQXVQDZXSRKKR-UHFFFAOYSA-N
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Safety and Hazards

Gefitinib has been associated with certain side effects, including skin irritation and serious eye damage . It is also harmful if swallowed or inhaled . It’s important to handle such compounds with care, using appropriate safety measures .

Future Directions

Given the effectiveness of gefitinib in treating certain types of cancer, there is considerable interest in developing new compounds based on its structure . Future research may focus on designing better compounds with fewer side effects and greater efficacy .

Preparation Methods

The synthesis of N-(3-chloro-4-fluorophenyl)azepane-1-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with azepane-1-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

N-(3-chloro-4-fluorophenyl)azepane-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)azepane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)azepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O/c14-11-9-10(5-6-12(11)15)16-13(18)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQXVQDZXSRKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329877
Record name N-(3-chloro-4-fluorophenyl)azepane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823880
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

889403-67-2
Record name N-(3-chloro-4-fluorophenyl)azepane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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